Cas no 38489-74-6 ((2E)-3-(2,5-Dimethoxyphenyl)-2-propenoic acid)

(2E)-3-(2,5-Dimethoxyphenyl)-2-propenoic acid structure
38489-74-6 structure
Product Name:(2E)-3-(2,5-Dimethoxyphenyl)-2-propenoic acid
CAS No:38489-74-6
MF:C11H12O4
MW:208.210583686829
CID:54877
PubChem ID:697594
Update Time:2025-04-18

(2E)-3-(2,5-Dimethoxyphenyl)-2-propenoic acid Chemical and Physical Properties

Names and Identifiers

    • (2E)-3-(2,5-Dimethoxyphenyl)-2-propenoic acid
    • (2E)-3-(2,5-Dimethoxyphenyl)acrylic acid
    • (E)-3-(2,5-Dimethoxyphenyl)-2-propenoic acid
    • (E)-3-(2,5-dimethoxyphenyl)acrylic acid
    • 2,5-dimethoxy-cinnamic acid
    • 3(1,4-dimethoxybenzene-2-yl)prop-2E-enoic acid
    • 3-(2,5-dimethoxyphenyl)acrylic acid
    • AC1L6M8E
    • AC1Q79EO
    • AG-K-83322
    • AR-1D4467
    • CTK1B0131
    • NCIOpen2_000481
    • NSC65101
    • SureCN6741066
    • trans-2,5-Dihydroxy-1,4-dimethylencyclohexan
    • trans-2,5-dihydroxy-1,4-dimethylene cyclohexane
    • trans-2,5-dimethoxycinnamic acid
    • ACon1_002358
    • 3-(2,5-Dimethoxyphenyl)-2-propenoic Acid
    • SR-01000597139-1
    • W-108789
    • MEGxp0_001746
    • CHEBI:166652
    • D1972
    • 161282-95-7
    • Z57040478
    • AMY3766
    • Cinnamic acid, 2,5-dimethoxy-, trans-
    • NCGC00169921-01
    • 2,5-Dimethoxycinnamic acid
    • 2',5'-Dimethoxycinnamic acid
    • SCHEMBL529637
    • 3-(1,4-dimethoxybenzen-2-yl)prop-2E-enoic acid
    • MFCD00004378
    • AKOS000119864
    • AS-11998
    • EN300-17801
    • 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)-, (2E)-
    • HMS1648D01
    • AC-10328
    • BENZYLBUTANEDIOICACIDANHYDRIDE
    • (2E)-3-(2,5-dimethoxyphenyl)prop-2-enoic acid
    • SR-01000597139
    • BRD-K27830747-001-01-0
    • 38489-74-6
    • 10538-51-9
    • 2,5-Dimethoxycinnamicacid
    • EN300-367326
    • InChI=1/C11H12O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-3
    • CS-W015224
    • 2,5-Dimethoxycinnamic acid, predominantly trans, 99%
    • (E)-3-(2,5-dimethoxyphenyl)prop-2-enoic acid
    • 2,5-Dimethoxycinnamic acid, predominantly trans
    • 90D11933-71FC-4DE6-9A98-08A4D0359C35
    • Q63409132
    • F0722-1515
    • LS-13946
    • EINECS 234-114-9
    • MDL: MFCD00004378
    • Inchi: 1S/C11H12O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-3+
    • InChI Key: JPQWWJZORKTMIZ-ZZXKWVIFSA-N
    • SMILES: O(C)C1C=CC(=CC=1/C=C/C(=O)O)OC

Computed Properties

  • Exact Mass: 208.07355886g/mol
  • Monoisotopic Mass: 208.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 55.8Ų

Experimental Properties

  • Density: 1.203
  • Melting Point: 148-150 ºC

(2E)-3-(2,5-Dimethoxyphenyl)-2-propenoic acid Pricemore >>

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